molecular formula C10H18N4O B15326378 2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide

2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide

Cat. No.: B15326378
M. Wt: 210.28 g/mol
InChI Key: NQMAFCKZQWWNTE-UHFFFAOYSA-N
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Description

2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide: is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of an amino group at the fourth position of the pyrazole ring and an acetamide group attached to the nitrogen atom at the first position. The tert-pentyl group is attached to the nitrogen atom of the acetamide group, providing steric hindrance and influencing the compound’s reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, the reaction of hydrazine hydrate with acetylacetone under reflux conditions yields 3,5-dimethylpyrazole.

    Introduction of the Amino Group: The amino group can be introduced by nitration followed by reduction. For instance, nitration of 3,5-dimethylpyrazole with nitric acid yields 4-nitro-3,5-dimethylpyrazole, which can be reduced to 4-amino-3,5-dimethylpyrazole using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acetamide Formation: The acetamide group can be introduced by reacting the amino-substituted pyrazole with acetic anhydride or acetyl chloride.

    Attachment of the tert-Pentyl Group: The final step involves the introduction of the tert-pentyl group. This can be achieved by reacting the acetamide derivative with tert-pentyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents may be selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group, yielding 2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)ethylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or alkyl halides in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: 2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)ethylamine.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential as a bioactive compound. Studies may focus on its interaction with enzymes, receptors, or other biological targets.

    Medicine: Explored for its potential therapeutic properties. Research may include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating their function. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Therapeutic Effects: The compound may exert its effects through various molecular pathways, such as inducing apoptosis in cancer cells or reducing inflammation by inhibiting pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide: Similar structure but with a tert-butyl group instead of a tert-pentyl group.

    2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-hexyl)acetamide: Similar structure but with a tert-hexyl group instead of a tert-pentyl group.

    2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-octyl)acetamide: Similar structure but with a tert-octyl group instead of a tert-pentyl group.

Uniqueness

2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide is unique due to the presence of the tert-pentyl group, which provides steric hindrance and influences the compound’s reactivity and solubility. This structural feature may result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-(2-methylbutan-2-yl)acetamide

InChI

InChI=1S/C10H18N4O/c1-4-10(2,3)13-9(15)7-14-6-8(11)5-12-14/h5-6H,4,7,11H2,1-3H3,(H,13,15)

InChI Key

NQMAFCKZQWWNTE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)CN1C=C(C=N1)N

Origin of Product

United States

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